molecular formula C11H7ClN4 B8342926 3-(6-Chloropyrazin-2-yl)pyrazolo[1,5-a]pyridine

3-(6-Chloropyrazin-2-yl)pyrazolo[1,5-a]pyridine

Cat. No. B8342926
M. Wt: 230.65 g/mol
InChI Key: CJPXYEJJDMZSDC-UHFFFAOYSA-N
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Patent
US09206183B2

Procedure details

2,6-Dichloropyrazine (0.316 g, 2.12 mmol), tris(dibenzylideneacetone)dipalladium (0), (0.097 g, 0.106 mmol), tricyclohexylphosphine (0.06 g, 0.212 mmol) and potassium phosphate (1.35 g, 6.36 mmol) were added to a suspension of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (Preparation 27a, 0.518 g, 2.12 mmol)) in N,N′-dimethylformamide (10 mL). This mixture was subjected to microwave irradiation at 100° C. for 40 min. The reaction mixture was filtered through Celite®, eluting with methanol, and the filtrate was evaporated. The resulting residue was purified by flash chromatography (2:8 to 3:7 ethyl acetate/hexane) to yield the title compound (0.162 g, 33%, two steps) as a pale yellow solid.
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0.518 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.097 g
Type
catalyst
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1(C)C(C)(C)OB([C:44]2[CH:45]=[N:46][N:47]3[CH:52]=[CH:51][CH:50]=[CH:49][C:48]=23)O1>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:8][C:4]1[N:3]=[C:2]([C:44]2[CH:45]=[N:46][N:47]3[CH:52]=[CH:51][CH:50]=[CH:49][C:48]=23)[CH:7]=[N:6][CH:5]=1 |f:2.3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0.316 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
0.06 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium phosphate
Quantity
1.35 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.518 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NN2C1C=CC=C2)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.097 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 100° C. for 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (2:8 to 3:7 ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)C=1C=NN2C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.162 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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